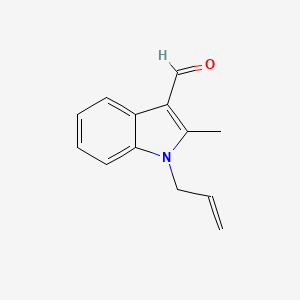

1-Allyl-2-methyl-1H-indole-3-carbaldehyde

Description

BenchChem offers high-quality 1-Allyl-2-methyl-1H-indole-3-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Allyl-2-methyl-1H-indole-3-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-1-prop-2-enylindole-3-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO/c1-3-8-14-10(2)12(9-15)11-6-4-5-7-13(11)14/h3-7,9H,1,8H2,2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQGYEUQTEYCMOQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2N1CC=C)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70355453 | |

| Record name | 1-Allyl-2-methyl-1H-indole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70355453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

230283-19-9 | |

| Record name | 1-Allyl-2-methyl-1H-indole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70355453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Allyl-2-methyl-1H-indole-3-carbaldehyde

Abstract

This technical guide provides a comprehensive examination of 1-Allyl-2-methyl-1H-indole-3-carbaldehyde, a heterocyclic compound of significant interest in synthetic and medicinal chemistry. The document delineates its chemical architecture, predictable spectroscopic profile, and principal synthetic pathways. Emphasis is placed on the strategic rationale behind common synthetic methodologies, particularly the sequential N-alkylation and Vilsmeier-Haack formylation, which are foundational to its preparation. The inherent reactivity of its distinct functional moieties—the N-allyl, C2-methyl, and C3-carbaldehyde groups—is analyzed to underscore its versatility as a precursor for more complex molecular frameworks. This guide serves as a technical resource for professionals engaged in the design and synthesis of novel indole-based compounds for pharmaceutical and materials science applications.

Molecular Architecture and Physicochemical Properties

1-Allyl-2-methyl-1H-indole-3-carbaldehyde is a bespoke synthetic building block designed for versatility in chemical synthesis.[1] Its structure is predicated on the indole nucleus, a privileged scaffold in numerous FDA-approved drugs and natural products.[2] The molecule's utility is defined by the specific arrangement of three key functional groups, each imparting distinct reactivity.

-

Indole Core: The fundamental bicyclic aromatic system consisting of a benzene ring fused to a pyrrole ring. The inherent electron-rich nature of the indole ring, particularly at the C3 position, dictates its susceptibility to electrophilic substitution.

-

N1-Allyl Group: The allyl substituent attached to the indole nitrogen is of significant synthetic interest. It is not merely a protecting group but an active participant in various transition metal-catalyzed reactions, such as cyclizations and cross-couplings, enabling the construction of complex polycyclic indole derivatives.[1]

-

C2-Methyl Group: The presence of a methyl group at the C2 position sterically and electronically modulates the indole ring's reactivity.

-

C3-Carbaldehyde Group: The formyl group at the nucleophilic C3 position is a versatile chemical handle. It can be readily oxidized to a carboxylic acid, reduced to an alcohol, or serve as an electrophilic site for condensation reactions, making it a cornerstone for building diverse molecular libraries.[1]

Table 1: Physicochemical Properties of 1-Allyl-2-methyl-1H-indole-3-carbaldehyde

| Property | Value | Source |

| CAS Number | 230283-19-9 | [1][3] |

| Molecular Formula | C₁₃H₁₃NO | - |

| Molecular Weight | 199.25 g/mol | [1] |

| InChI Key | QQGYEUQTEYCMOQ-UHFFFAOYSA-N | [1] |

Strategic Synthesis Pathways

The synthesis of 1-Allyl-2-methyl-1H-indole-3-carbaldehyde is most logically achieved through a two-step sequence starting from 2-methyl-1H-indole. This strategy involves initial functionalization of the indole nitrogen followed by regioselective formylation at the C3 position.

Step 1: N-Alkylation of 2-Methyl-1H-indole

The functionalization of the indole N-H can be challenging due to the reduced nucleophilicity of the nitrogen compared to the C3 position.[2] However, direct N-alkylation is a common and effective strategy. The process typically involves the deprotonation of the indole N-H using a suitable base to form the indolate anion, which then acts as a nucleophile, attacking an alkylating agent.

For the synthesis of the target compound, this involves the N-allylation of 2-methyl-1H-indole. A standard and robust protocol employs a strong base like sodium hydride (NaH) in an anhydrous polar aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF).[1] The indolate anion generated in situ readily reacts with an allyl halide (e.g., allyl bromide) to yield 1-allyl-2-methyl-1H-indole. An alternative, often milder, approach is phase-transfer catalysis, which facilitates the transfer of the indolate anion to an organic phase for reaction, using catalysts like tetrabutylammonium bromide (TBAB) in a biphasic system.[1]

Step 2: Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a highly efficient and regioselective method for introducing a formyl group to electron-rich aromatic heterocycles.[1][4] It is the method of choice for the C3-formylation of the 1-allyl-2-methyl-1H-indole intermediate. The reaction proceeds via the formation of the Vilsmeier reagent, a chloroiminium salt, from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[4] This electrophilic species is then attacked by the most nucleophilic position of the indole ring, which is C3, leading to an iminium intermediate. Subsequent aqueous work-up hydrolyzes this intermediate to afford the desired 1-Allyl-2-methyl-1H-indole-3-carbaldehyde.[4] The high regioselectivity for the C3 position is a key advantage of this reaction.[1]

Caption: Synthetic workflow for 1-Allyl-2-methyl-1H-indole-3-carbaldehyde.

Experimental Protocol: A Representative Synthesis

Step 1: Synthesis of 1-allyl-2-methyl-1H-indole

-

To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 equivalents) in anhydrous DMF under a nitrogen atmosphere at 0 °C, a solution of 2-methyl-1H-indole (1.0 equivalent) in anhydrous DMF is added dropwise.

-

The reaction mixture is stirred at room temperature for 1 hour until the evolution of hydrogen gas ceases.

-

The mixture is cooled back to 0 °C, and allyl bromide (1.1 equivalents) is added dropwise.

-

The reaction is allowed to warm to room temperature and stirred for 4-6 hours, monitoring progress by TLC.

-

Upon completion, the reaction is carefully quenched with ice-cold water and extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to yield 1-allyl-2-methyl-1H-indole.

Step 2: Synthesis of 1-Allyl-2-methyl-1H-indole-3-carbaldehyde

-

In a separate flask, anhydrous DMF (3.0 equivalents) is cooled to 0 °C under a nitrogen atmosphere. Phosphorus oxychloride (POCl₃, 1.2 equivalents) is added dropwise with vigorous stirring, maintaining the temperature below 5 °C. The mixture is stirred for 30 minutes at this temperature to form the Vilsmeier reagent.

-

A solution of 1-allyl-2-methyl-1H-indole (1.0 equivalent) in anhydrous DMF is then added dropwise to the freshly prepared Vilsmeier reagent.

-

The reaction mixture is heated to 60-70 °C and stirred for 2-3 hours.

-

After cooling to room temperature, the mixture is poured onto crushed ice and neutralized with a saturated sodium bicarbonate solution.

-

The resulting precipitate is collected by filtration, washed thoroughly with water, and dried to afford the crude product.

-

Recrystallization from a suitable solvent (e.g., ethanol/water) yields pure 1-Allyl-2-methyl-1H-indole-3-carbaldehyde.

Spectroscopic Profile and Structural Elucidation

The structural confirmation of 1-Allyl-2-methyl-1H-indole-3-carbaldehyde relies on a combination of spectroscopic techniques. While a dedicated public spectrum for this exact molecule is not available, a predictive analysis based on known data for structurally similar compounds, such as 1-allyl-1H-indole-3-carbaldehyde, provides a reliable characterization framework.[5]

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Key Signals | Rationale |

| ¹H NMR | δ ~10.0 ppm (s, 1H, -CHO); δ ~8.3 ppm (d, 1H, H4); δ 7.3-7.4 ppm (m, Ar-H); δ 5.9-6.1 ppm (m, 1H, -CH=CH₂); δ 5.1-5.3 ppm (m, 2H, -CH=CH₂ ); δ ~4.8 ppm (d, 2H, N-CH₂ -CH); δ ~2.5 ppm (s, 3H, Ar-CH₃) | The aldehydic proton is highly deshielded. Aromatic protons appear in their characteristic region. Allyl protons show characteristic multiplets and couplings. The C2-methyl protons appear as a singlet. |

| ¹³C NMR | δ ~185 ppm (C=O); δ ~138 ppm (C3); δ ~132 ppm (-C H=CH₂); δ ~118 ppm (-CH=C H₂); δ ~50 ppm (N-C H₂-); δ ~12 ppm (Ar-C H₃) | The carbonyl carbon is significantly downfield. Aromatic and alkene carbons appear in the 110-140 ppm range. Aliphatic carbons of the allyl and methyl groups are upfield. |

| IR (KBr) | ~1650-1670 cm⁻¹ (C=O stretch, strong); ~3100-3000 cm⁻¹ (Ar & Vinyl C-H stretch); ~2950-2850 cm⁻¹ (Alkyl C-H stretch); ~1600 cm⁻¹ (C=C stretch) | The strong absorption for the conjugated aldehyde carbonyl is characteristic. The absence of a broad N-H stretch (~3400 cm⁻¹) confirms N-alkylation. |

| MS (EI) | m/z 199 [M]⁺; Fragmentation pattern showing loss of allyl (m/z 158) and CO (m/z 171) | The molecular ion peak corresponds to the molecular weight. Fragmentation would likely involve cleavage of the allyl and formyl groups. |

Reactivity, Applications, and Future Directions

The true value of 1-Allyl-2-methyl-1H-indole-3-carbaldehyde lies in its capacity as a versatile intermediate for the synthesis of more elaborate molecules.[1] The indole-3-carbaldehyde core is a well-established precursor for compounds with a wide array of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[6][7]

-

Aldehyde Chemistry: The formyl group is a gateway to numerous transformations. It can undergo condensation with various amines and hydrazines to form Schiff bases and hydrazones, respectively, which are themselves important pharmacophores.[8][9] Knoevenagel condensation with active methylene compounds provides a route to extended conjugated systems.

-

Allyl Group Manipulations: The N-allyl group can be isomerized to the corresponding prop-1-enyl group, or it can be cleaved. More significantly, it can participate in intramolecular Heck reactions or other cyclization strategies to build fused ring systems onto the indole core.

-

Drug Discovery: Derivatives of indole-3-carbaldehyde are actively explored for their therapeutic potential.[7][10] The specific substitution pattern of 1-Allyl-2-methyl-1H-indole-3-carbaldehyde makes it an ideal starting point for generating novel compound libraries for high-throughput screening in drug discovery programs.

References

- Title: Enantioselective N–alkylation of Indoles via an Intermolecular Aza-Wacker-Type Reaction Source: Google Cloud AI Search URL

- Title: A Metal-Free Reductive N-Alkylation of Indoles with Aldehydes Source: Organic Letters URL

- Title: Synthesis of N-alkylated indoles Source: ResearchGate URL

- Title: 1-Allyl-2-methyl-1H-indole-3-carbaldehyde Source: Benchchem URL

- Title: Catalytic Vilsmeier-Haack Reactions for C1-Deuterated Formylation of Indoles Source: PubMed URL

- Title: Enantioselective Catalytic Synthesis of N-alkylated Indoles Source: MDPI URL

- Title: Acylation of indoles by Duff reaction and Vilsmeier-Haack formylation and conformation of N-formylindoles Source: Google Cloud AI Search URL

- Title: Asymmetric N-Alkylation of 1H-Indoles via Carbene Insertion Reaction Source: PubMed URL

- Title: Application Notes and Protocols: Vilsmeier-Haack Formylation of Indoles Source: Benchchem URL

- Title: Catalytic Vilsmeier–Haack Reactions for C1-Deuterated Formylation of Indoles Source: The Journal of Organic Chemistry - ACS Publications URL

- Title: Vilsmeier-Haack Reaction with 2,3,3-Trimethyl-3H-benzo[g]indole and Its Conversion into 2-(1-aryl-1H-pyrazol-4-yl)

- Title: Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)

- Title: 1-ALLYL-2-METHYL-1H-INDOLE-3-CARBALDEHYDE Source: Chemsrc URL

- Title: A Comparative Analysis of the Biological Activities of Indole-3-Carboxaldehyde and its Derivatives Source: Benchchem URL

- Title: Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation Source: Der Pharma Chemica URL

- Title: Indole-3-carbaldehyde - Wikipedia Source: Wikipedia URL

- Title: New Insights into the Modifications and Bioactivities of Indole-3- Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review Source: PubMed URL

- Title: Spectroscopic Profile of 1H-Indole-2-carbaldehyde: A Technical Guide Source: Benchchem URL

- Title: Synthesis, characterization and biological activity of Schiff base analogues of indole-3-carboxaldehyde Source: PubMed URL

- Title: A Comparative Guide to the Spectroscopic Analysis of 3-allyl-1H-indole Source: Benchchem URL

- Title: 1H-Indole-3-carboxaldehyde: Synthesis and Reactions Source: ResearchGate URL

- Title: Synthesis of Indole-3-Carboxyaldehyde Thiosemicarbazone Derivatives and Investigation of Antioxidant and Anticholinesterase Source: Afyon Kocatepe Üniversitesi URL

Sources

- 1. 1-Allyl-2-methyl-1H-indole-3-carbaldehyde | 230283-19-9 | Benchchem [benchchem.com]

- 2. Enantioselective N–alkylation of Indoles via an Intermolecular Aza-Wacker-Type Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CAS#:230283-19-9 | 1-ALLYL-2-METHYL-1H-INDOLE-3-CARBALDEHYDE | Chemsrc [chemsrc.com]

- 4. benchchem.com [benchchem.com]

- 5. rsc.org [rsc.org]

- 6. benchchem.com [benchchem.com]

- 7. New Insights into the Modifications and Bioactivities of Indole-3- Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis, characterization and biological activity of Schiff base analogues of indole-3-carboxaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. fenbildergi.aku.edu.tr [fenbildergi.aku.edu.tr]

- 10. derpharmachemica.com [derpharmachemica.com]

1-Allyl-2-methyl-1H-indole-3-carbaldehyde: A Strategic Intermediate in Medicinal Chemistry

[1]

Executive Summary & Chemical Profile[2][3][4]

1-Allyl-2-methyl-1H-indole-3-carbaldehyde (CAS: 230283-19-9) represents a pivotal scaffold in modern heterocyclic chemistry.[1] Unlike simple indole derivatives, this molecule integrates three distinct reactive handles—an N-allyl group, a C2-methyl group, and a C3-formyl group—making it a versatile "linchpin" intermediate.[1][2]

In drug discovery, this compound serves as a primary precursor for Schiff bases, chalcones, and fused polycyclic systems (e.g., pyrrolo[2,3-c]carbazoles) that exhibit potent biological activities, including anticancer, antimicrobial, and antioxidant profiles.

Physicochemical Identity

| Property | Specification |

| IUPAC Name | 1-(prop-2-en-1-yl)-2-methyl-1H-indole-3-carbaldehyde |

| Molecular Formula | C₁₃H₁₃NO |

| Molecular Weight | 199.25 g/mol |

| CAS Number | 230283-19-9 |

| Physical State | Pale yellow to orange solid |

| Solubility | Soluble in DMSO, DMF, CHCl₃, DCM; Insoluble in water |

| LogP (Predicted) | ~3.2 (Lipophilic) |

Synthetic Architecture & Process Chemistry

The synthesis of 1-allyl-2-methyl-1H-indole-3-carbaldehyde is most efficiently achieved through a sequential functionalization strategy.[2] The "N-Alkylation First" approach is preferred over late-stage alkylation to prevent side reactions involving the reactive aldehyde group under basic alkylation conditions.[2]

Strategic Pathway (DOT Visualization)

Caption: Sequential synthetic pathway prioritizing N-alkylation to ensure regioselectivity and yield maximization.

Detailed Experimental Protocols

Step 1: Synthesis of 1-Allyl-2-methylindole (N-Allylation)

Objective: To mask the indole nitrogen and introduce the allyl handle via nucleophilic substitution.[2]

Reagents:

-

2-Methylindole (1.0 eq)[2]

-

Allyl Bromide (1.2 eq)

-

Sodium Hydride (NaH, 60% dispersion in oil) (1.5 eq)

-

Anhydrous DMF (Dimethylformamide)[3]

Protocol:

-

Activation: In a flame-dried round-bottom flask under N₂ atmosphere, dissolve 2-methylindole in anhydrous DMF. Cool to 0°C in an ice bath.

-

Deprotonation: Carefully add NaH portion-wise. Evolution of H₂ gas will be observed. Stir at 0°C for 30 minutes until gas evolution ceases and the solution becomes clear/reddish (formation of indolyl anion).

-

Alkylation: Add allyl bromide dropwise via syringe to the stirred solution at 0°C.

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (Hexane:EtOAc 9:1).

-

Workup: Quench carefully with ice-cold water. Extract with Ethyl Acetate (3x).[4] Wash combined organics with brine to remove DMF. Dry over anhydrous Na₂SO₄ and concentrate in vacuo.

-

Purification: Flash column chromatography (Silica gel, Hexane/EtOAc gradient) yields 1-allyl-2-methylindole as an oil.

Step 2: Vilsmeier-Haack Formylation

Objective: To introduce the aldehyde functionality at the C3 position via Electrophilic Aromatic Substitution (EAS).

Reagents:

-

1-Allyl-2-methylindole (from Step 1) (1.0 eq)[2]

-

Phosphorus Oxychloride (POCl₃) (1.2 eq)

-

Anhydrous DMF (3.0 eq + solvent volume)

Protocol:

-

Vilsmeier Reagent Formation: In a separate flask, cool anhydrous DMF to 0°C. Add POCl₃ dropwise with vigorous stirring. A white/yellowish precipitate (chloroiminium salt) may form. Stir for 15–30 mins.

-

Addition: Dissolve 1-allyl-2-methylindole in a minimum amount of DMF and add it dropwise to the Vilsmeier reagent at 0°C.

-

Cyclization/Reaction: Warm to RT and stir for 1 hour. If conversion is slow, heat to 60–80°C for 2–3 hours. The mixture will turn dark/viscous.

-

Hydrolysis (Critical): Pour the reaction mixture onto crushed ice. The iminium intermediate must be hydrolyzed.[5] Slowly add 10% NaOH or saturated Na₂CO₃ solution until pH ~9–10. Stir vigorously for 1 hour. A solid precipitate should form.

-

Isolation: Filter the solid precipitate. Wash with copious water to remove salts.

-

Recrystallization: Recrystallize from Ethanol or Ethanol/Water to obtain pure 1-allyl-2-methyl-1H-indole-3-carbaldehyde as pale yellow needles.

Structural Characterization & Validation

To validate the structure, researchers must confirm the presence of the aldehyde proton, the allyl pattern, and the integrity of the indole core.

| Spectroscopic Method | Diagnostic Signals (Expected) | Structural Insight |

| ¹H NMR (DMSO-d₆) | δ 9.9–10.1 (s, 1H) | CHO (Aldehyde proton) - confirms formylation. |

| δ 5.9–6.1 (m, 1H) | -CH= (Allyl internal vinyl proton). | |

| δ 5.1–5.3 (d, 1H), 4.8–5.0 (d, 1H) | =CH₂ (Allyl terminal vinyl protons). | |

| δ 4.8–4.9 (d, 2H) | N-CH₂- (Methylene attached to Nitrogen). | |

| δ 2.6–2.7 (s, 3H) | C2-CH₃ (Methyl group on indole ring). | |

| IR Spectroscopy | 1640–1660 cm⁻¹ | Strong C=O stretch (Conjugated aldehyde). |

| ~1530 cm⁻¹ | C=C aromatic stretch. | |

| Mass Spectrometry | m/z 199.25 [M+] | Molecular ion peak confirms formula C₁₃H₁₃NO. |

Therapeutic & Synthetic Utility[9][10][11]

This molecule is not merely an end-product but a "diversity-oriented synthesis" (DOS) enabler.[2]

Biological Applications[1][2][6][9][10][11][12][13][14]

-

Schiff Base Libraries: Condensation with aromatic amines yields Schiff bases (imines) often screened for antimicrobial (S. aureus, E. coli) and antifungal activity.

-

Anticancer Agents: The indole-3-carbaldehyde core is a pharmacophore for tubulin polymerization inhibitors.[2] The N-allyl group enhances lipophilicity, potentially improving membrane permeability.

-

Antioxidants: Derivatives have shown radical scavenging activity (DPPH assay) comparable to BHT (Butylated hydroxytoluene).

Reaction Workflow: Schiff Base Formation

Caption: Downstream applications of the aldehyde handle in medicinal chemistry.

References

-

Organic Syntheses. (2024). Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Org. Synth. 2024, 101, 21-33.[4][6] Retrieved from [Link]

-

PubChem. (n.d.). 1-Methyl-1H-indole-3-carbaldehyde (Analogous Structure Data). National Library of Medicine. Retrieved from [Link]

-

El-Sawy, E. R., et al. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. The Egyptian Journal of Chemistry. Retrieved from [Link]

-

ChemSrc. (2025). 1-Allyl-2-methyl-1H-indole-3-carbaldehyde Physicochemical Properties. Retrieved from [Link]

Sources

- 1. 1-Allyl-2-methyl-1H-indole-3-carbaldehyde | 230283-19-9 | Benchchem [benchchem.com]

- 2. 487-89-8|Indole-3-carboxaldehyde|BLD Pharm [bldpharm.com]

- 3. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents [patents.google.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. orgsyn.org [orgsyn.org]

Unlocking the Therapeutic Potential of 1-Allyl-2-methyl-1H-indole-3-carbaldehyde: A Technical Guide for Drug Discovery

Abstract

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and FDA-approved drugs.[1] Its unique electronic properties and ability to engage in various biological interactions have made it a focal point for drug discovery efforts. This technical guide delves into the synthesis, characterization, and potential medicinal applications of a promising, yet underexplored derivative: 1-Allyl-2-methyl-1H-indole-3-carbaldehyde . This molecule uniquely combines three key functional groups: an N-allyl group for potential metabolic stability and further functionalization, a C2-methyl group that can influence steric interactions with biological targets, and a C3-carbaldehyde, a versatile handle for synthesizing a diverse library of bioactive compounds.[1] This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing detailed synthetic protocols, predicted analytical data, and a thorough exploration of its potential as an anticancer, antimicrobial, and anti-inflammatory agent.

Introduction: The Rationale for Investigating 1-Allyl-2-methyl-1H-indole-3-carbaldehyde

The indole-3-carbaldehyde core is a well-established pharmacophore, with derivatives exhibiting a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties.[2][3][4] The aldehyde functionality at the C3 position is particularly advantageous, as it serves as a synthetic linchpin for the construction of more complex heterocyclic systems through reactions like condensation, oxidation, and reduction.[1][5]

The strategic placement of an allyl group at the N1 position and a methyl group at the C2 position of the indole scaffold in 1-Allyl-2-methyl-1H-indole-3-carbaldehyde is a deliberate design choice aimed at enhancing its drug-like properties. The N-allyl group can modulate the compound's lipophilicity and metabolic profile, and it offers a reactive site for further chemical modifications, such as cyclization reactions.[1] The C2-methyl group can provide steric hindrance that may lead to selective interactions with specific biological targets.

This guide will provide a comprehensive overview of the synthetic routes to this target molecule, its expected analytical characteristics, and a detailed exploration of its potential therapeutic applications, supported by proposed mechanisms of action and detailed experimental protocols.

Synthesis and Characterization

The synthesis of 1-Allyl-2-methyl-1H-indole-3-carbaldehyde can be efficiently achieved in a two-step process starting from 2-methylindole. The overall synthetic workflow is depicted below.

Caption: Synthetic workflow for 1-Allyl-2-methyl-1H-indole-3-carbaldehyde.

Step 1: Vilsmeier-Haack Formylation of 2-Methylindole

The Vilsmeier-Haack reaction is a highly effective method for the formylation of electron-rich indoles, with a strong preference for the C3 position.[1]

Protocol:

-

Preparation of the Vilsmeier Reagent: In a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF) (5 equivalents). Cool the flask to 0 °C in an ice bath. Slowly add phosphorus oxychloride (POCl3) (1.5 equivalents) dropwise to the DMF with vigorous stirring. Allow the mixture to stir at 0 °C for 30 minutes to form the Vilsmeier reagent.

-

Reaction with 2-Methylindole: Dissolve 2-methylindole (1 equivalent) in anhydrous DMF and add it to the dropping funnel. Add the 2-methylindole solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: Upon completion, carefully pour the reaction mixture onto crushed ice with stirring. Neutralize the solution with a saturated sodium carbonate solution until it is alkaline. The solid product, 2-methyl-1H-indole-3-carbaldehyde, will precipitate out.

-

Purification: Collect the solid by vacuum filtration, wash with cold water, and dry. The crude product can be further purified by recrystallization from ethanol or by column chromatography on silica gel.

Step 2: N-Allylation of 2-Methyl-1H-indole-3-carbaldehyde

The N-alkylation of the indole nitrogen is a standard procedure to introduce the allyl group.[1]

Protocol:

-

Reaction Setup: To a solution of 2-methyl-1H-indole-3-carbaldehyde (1 equivalent) in a polar aprotic solvent such as DMF or acetonitrile, add a base such as potassium carbonate (K2CO3) (2 equivalents) or sodium hydride (NaH) (1.2 equivalents) at room temperature under a nitrogen atmosphere.

-

Addition of Allylating Agent: Stir the suspension for 30 minutes, then add allyl bromide (1.5 equivalents) dropwise.

-

Reaction Progression: Heat the reaction mixture to 50-60 °C and stir for 4-6 hours, monitoring the reaction by TLC.

-

Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature and pour it into cold water. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude product, 1-Allyl-2-methyl-1H-indole-3-carbaldehyde, can be purified by column chromatography on silica gel using a hexane-ethyl acetate gradient.

Predicted Spectroscopic Data

| Technique | Predicted Features |

| ¹H NMR | Aldehyde proton (CHO): ~10.0 ppm (singlet). Indole aromatic protons: ~7.2-8.3 ppm (multiplets). Allyl protons (-CH=): ~5.9-6.1 ppm (multiplet); (=CH₂): ~5.1-5.3 ppm (multiplet). Allyl protons (-CH₂-N): ~4.8 ppm (doublet). Methyl protons (-CH₃): ~2.5 ppm (singlet). |

| ¹³C NMR | Aldehyde carbon (C=O): ~184 ppm. Indole aromatic carbons: ~110-138 ppm. Allyl carbons (-CH=): ~132 ppm; (=CH₂): ~118 ppm. Allyl carbon (-CH₂-N): ~49 ppm. Methyl carbon (-CH₃): ~12 ppm. |

| IR (KBr) | C=O stretch (aldehyde): ~1650-1670 cm⁻¹. C=C stretch (aromatic and allyl): ~1580-1620 cm⁻¹. C-H stretch (aromatic and aliphatic): ~2800-3100 cm⁻¹. |

| MS (ESI) | [M+H]⁺: Expected at m/z 199.0997. |

Potential Medicinal Applications

The unique structural features of 1-Allyl-2-methyl-1H-indole-3-carbaldehyde make it a compelling candidate for investigation across several therapeutic areas.

Anticancer Activity

Indole derivatives are well-known for their anticancer properties, with some, like vinblastine and vincristine, being used in chemotherapy.[1] The indole-3-carbaldehyde scaffold has been used to develop novel anticancer agents that can induce apoptosis and inhibit cancer cell proliferation.

Proposed Mechanism of Action: Many indole-based anticancer agents function by inhibiting tubulin polymerization, a critical process in cell division. Others act as kinase inhibitors or induce apoptosis through various signaling pathways. The proposed mechanism for 1-Allyl-2-methyl-1H-indole-3-carbaldehyde could involve the inhibition of key signaling pathways implicated in cancer cell survival and proliferation, such as the PI3K/Akt pathway.

Caption: Proposed inhibition of the PI3K/Akt signaling pathway.

Experimental Protocol: MTT Assay for Cytotoxicity

-

Cell Seeding: Seed human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with varying concentrations of 1-Allyl-2-methyl-1H-indole-3-carbaldehyde (e.g., 0.1, 1, 10, 50, 100 µM) for 24-48 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Activity

The rise of multidrug-resistant pathogens necessitates the development of new antimicrobial agents. Indole-3-carbaldehyde derivatives have demonstrated promising activity against a range of bacteria and fungi.

Proposed Mechanism of Action: The antimicrobial action of indole derivatives can involve various mechanisms, including the disruption of bacterial cell membranes, inhibition of biofilm formation, and interference with essential enzymatic pathways. The lipophilic nature of the N-allyl group may enhance the compound's ability to penetrate bacterial cell walls.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

-

Bacterial Inoculum Preparation: Prepare a standardized inoculum of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium.

-

Serial Dilution: Perform a two-fold serial dilution of 1-Allyl-2-methyl-1H-indole-3-carbaldehyde in a 96-well microtiter plate.

-

Inoculation: Add the bacterial inoculum to each well. Include a positive control (bacteria with no compound) and a negative control (broth only).

-

Incubation: Incubate the plate at 37 °C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Anti-inflammatory Activity

Chronic inflammation is a key factor in many diseases. Indole-3-carbaldehyde has been shown to possess anti-inflammatory properties by modulating inflammatory signaling pathways.

Proposed Mechanism of Action: A plausible mechanism for the anti-inflammatory effects of 1-Allyl-2-methyl-1H-indole-3-carbaldehyde is the inhibition of the NF-κB signaling pathway. NF-κB is a key transcription factor that regulates the expression of pro-inflammatory cytokines.

Caption: Proposed inhibition of the NF-κB signaling pathway.

Experimental Protocol: Measurement of Nitric Oxide (NO) Production in Macrophages

-

Cell Culture: Culture RAW 264.7 macrophage cells in a 96-well plate.

-

Compound and LPS Treatment: Pre-treat the cells with various concentrations of 1-Allyl-2-methyl-1H-indole-3-carbaldehyde for 1 hour, followed by stimulation with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce an inflammatory response.

-

Griess Assay: Measure the accumulation of nitrite (a stable metabolite of NO) in the culture supernatant using the Griess reagent.

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

Data Analysis: Quantify the nitrite concentration and determine the inhibitory effect of the compound on NO production.

Conclusion and Future Directions

1-Allyl-2-methyl-1H-indole-3-carbaldehyde represents a promising and synthetically accessible scaffold for the development of novel therapeutic agents. Its unique combination of functional groups provides a platform for generating chemical diversity and fine-tuning its pharmacological properties. This technical guide provides a solid foundation for researchers to embark on the synthesis, characterization, and biological evaluation of this compound.

Future research should focus on:

-

Synthesis and full spectroscopic characterization to confirm the predicted analytical data.

-

In-depth biological screening against a wide range of cancer cell lines, pathogenic microbes, and in various models of inflammation.

-

Structure-activity relationship (SAR) studies by modifying the N-allyl and C2-methyl groups to optimize potency and selectivity.

-

In vivo studies in animal models to evaluate the efficacy, pharmacokinetics, and safety profile of promising derivatives.

The exploration of 1-Allyl-2-methyl-1H-indole-3-carbaldehyde and its analogs holds significant potential for the discovery of next-generation therapeutics to address unmet medical needs.

References

-

Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. (n.d.). Retrieved from [Link]

-

PubChem. 1-Methyl-1H-indole-3-carbaldehyde. [Link]

-

NIST. 1H-Indole-3-carboxaldehyde. [Link]

-

New Insights into the Modifications and Bioactivities of Indole-3-Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review. PubMed. [Link]

-

Bioactive natural compounds from 1H-indole-3-carboxaldhyde. ResearchGate. [Link]

-

Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica. [Link]

-

Synthesis Of Schiff Bases Of Indole-3-Carboxaldehyde Derivatives Using Biginelli Reaction And Their Antioxidant Evaluation. International Journal of Pharmaceutical Sciences. [Link]

-

Indole-3-carbaldehyde. Wikipedia. [Link]

-

2-Methyl-1H-indole-3-carbaldehyde. ChemSynthesis. [Link]

- Synthetic method for indole-3-carboxaldehyde compounds.

-

Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Organic Syntheses. [Link]

-

Investigation of antimicrobial activities of indole-3-aldehyde hydrazide/hydrazone derivatives. PubMed. [Link]

-

α-Methyltryptamine. Wikipedia. [Link]

-

Synthesis of Indole-3-Carboxyaldehyde Thiosemicarbazone Derivatives and Investigation of Antioxidant and Anticholinesterase. Afyon Kocatepe Üniversitesi. [Link]

-

(PDF) 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. ResearchGate. [Link]

-

1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Semantic Scholar. [Link]

-

Synthesis, antioxidant and antimicrobial activity of 3‐(1H‐indole‐3‐carbonyl)‐2H‐chromen‐2‐ones. ResearchGate. [Link]

-

Indole‐3‐Carboxaldehyde Inhibits Inflammatory Response and Lipid Accumulation in Macrophages Through the miR‐1271‐5p/HDAC9 Pathway. PMC. [Link]

-

Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells. PMC. [Link]

-

Synthesis, Antimicrobial and Antibiofilm Activities, and Molecular Docking Investigations of 2-(1H-Indol-3-yl)-1H-benzo[d]imidazole Derivatives. PMC. [Link]

-

A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities. MDPI. [Link]

-

(PDF) Anti-inflammatory activity of novel thiosemicarbazone compounds indole-based as COX inhibitors. ResearchGate. [Link]

-

Investigation of Antimicrobial Activities of Indole-3-Aldehyde Hydrazide/Hydrazone Derivatives. ResearchGate. [Link]

-

The Tryptophan Metabolite Indole-3-Carboxaldehyde Alleviates Mice with DSS-Induced Ulcerative Colitis by Balancing Amino Acid Metabolism, Inhibiting Intestinal Inflammation, and Improving Intestinal Barrier Function. MDPI. [Link]

-

Utilization of 1H-Indole-3-carboxaldehyde as a Precursor for the Synthesis of Bioactive Indole Alkaloids | Request PDF. ResearchGate. [Link]

-

Indole-3-Carboxaldehyde Inhibits Inflammatory Response and Lipid Accumulation in Macrophages Through the miR-1271-5p/HDAC9 Pathway. PubMed. [Link]

Sources

Methodological & Application

Application Note & Protocol: N-allylation of 2-methylindole-3-carbaldehyde

Abstract

This document provides a detailed guide for the N-allylation of 2-methylindole-3-carbaldehyde, a key synthetic transformation for accessing valuable building blocks in medicinal chemistry and materials science. N-functionalized indoles are prevalent scaffolds in numerous FDA-approved drugs and bioactive natural products.[1] However, controlling the regioselectivity of indole alkylation presents a persistent challenge due to the competing nucleophilicity of the N1 and C3 positions. This guide outlines two robust protocols for achieving high yields of the desired N-allylated product, leveraging both classical strong base conditions and modern phase-transfer catalysis (PTC). We delve into the mechanistic rationale behind experimental choices, provide step-by-step procedures, and offer troubleshooting advice to ensure reproducible success.

Introduction: The Regioselectivity Challenge in Indole Alkylation

The indole nucleus is a privileged scaffold in drug discovery, but its functionalization is not always straightforward. The inherent electronic properties of the indole ring mean it can act as a nucleophile at either the nitrogen (N1) or the carbon at the 3-position (C3). For many simple indoles, alkylation often leads to mixtures of N1 and C3-alkylated products, with the latter frequently being the major product.[2]

The substrate of interest, 2-methylindole-3-carbaldehyde, possesses key structural features that facilitate selective N-allylation:

-

C3-Electron-Withdrawing Group: The carbaldehyde (formyl) group at the C3 position is strongly electron-withdrawing. This has a dual effect: it significantly increases the acidity of the N-H proton (pKa ≈ 16-17), making it easier to deprotonate, and it deactivates the C3 position, reducing its nucleophilicity.[2][3][4]

-

C2-Substitution: The methyl group at the C2 position provides some steric hindrance around the C3 position, further disfavoring C3 attack by an electrophile.

These features create a strong bias towards the formation of the thermodynamically favored N-allylated product, 1-allyl-2-methylindole-3-carbaldehyde.

General Reaction Scheme & Method Selection

The overall transformation involves the deprotonation of the indole nitrogen to form a nucleophilic indolide anion, which subsequently displaces a halide from an allyl electrophile in an SN2 reaction.

Caption: General N-allylation reaction.

Two primary methods are presented, each with distinct advantages:

-

Sodium Hydride in an Aprotic Solvent: A classic, highly effective method that ensures complete deprotonation, leading to high yields. It requires stringent anhydrous conditions and careful handling of the pyrophoric sodium hydride.[5][6]

-

Phase-Transfer Catalysis (PTC): A milder, operationally simpler, and safer alternative that avoids the use of sodium hydride. It is particularly well-suited for larger-scale synthesis where handling large quantities of NaH is undesirable.[7][8]

Experimental Protocols

Protocol 1: N-Allylation using Sodium Hydride (NaH)

This protocol leverages the strong, non-nucleophilic base sodium hydride to generate the indolide anion quantitatively prior to the addition of the electrophile.

Materials and Reagents:

-

2-methylindole-3-carbaldehyde

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Allyl bromide

-

Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Equipment:

-

Two-neck round-bottom flask

-

Magnetic stirrer and stir bar

-

Septa

-

Argon or Nitrogen line with bubbler

-

Syringes

-

Ice-water bath

-

Rotary evaporator

Step-by-Step Methodology:

-

Preparation: Flame-dry a two-neck round-bottom flask under vacuum and allow it to cool to room temperature under an inert atmosphere (Argon or Nitrogen).

-

Reagent Setup: Add 2-methylindole-3-carbaldehyde (1.0 eq) to the flask, followed by anhydrous DMF (or THF) to create a 0.2 M solution. Stir the mixture until the solid is fully dissolved.

-

Deprotonation: Cool the flask in an ice-water bath (0 °C). Carefully add sodium hydride (1.1 eq, 60% dispersion) portion-wise over 5-10 minutes. Caution: Hydrogen gas evolves, and the reaction is exothermic. Ensure adequate ventilation.

-

Anion Formation: Remove the ice bath and allow the slurry to stir at room temperature for 30-60 minutes. Complete formation of the sodium indolide is indicated by the cessation of gas evolution and the formation of a homogeneous solution or a fine suspension.

-

Allylation: Cool the reaction mixture back to 0 °C. Add allyl bromide (1.1-1.2 eq) dropwise via syringe over 5 minutes.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis (e.g., using 4:1 Hexane:EtOAc) indicates complete consumption of the starting material.

-

Work-up: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution while cooling in an ice bath. Transfer the mixture to a separatory funnel and dilute with water and EtOAc.

-

Extraction: Separate the layers. Extract the aqueous layer twice more with EtOAc.

-

Washing & Drying: Combine the organic layers and wash sequentially with water and brine. Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄.

-

Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the resulting crude oil or solid by flash column chromatography on silica gel to afford the pure 1-allyl-2-methylindole-3-carbaldehyde.

Protocol 2: N-Allylation via Phase-Transfer Catalysis (PTC)

This method utilizes a catalyst to shuttle the base-generated indolide anion into the organic phase for reaction, avoiding heterogeneous reaction mixtures and harsh reagents.

Materials and Reagents:

-

2-methylindole-3-carbaldehyde

-

Allyl bromide

-

Potassium hydroxide (KOH) or Potassium Carbonate (K₂CO₃), finely powdered

-

Tetrabutylammonium bromide (TBAB)

-

Toluene or Acetonitrile (CH₃CN)

-

Dichloromethane (DCM)

-

Deionized water

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Equipment:

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

Step-by-Step Methodology:

-

Setup: To a round-bottom flask, add 2-methylindole-3-carbaldehyde (1.0 eq), powdered KOH (3.0 eq), and tetrabutylammonium bromide (TBAB, 0.1 eq).

-

Solvent Addition: Add toluene (or acetonitrile) to create a 0.3 M solution.

-

Allylation: Add allyl bromide (1.2 eq) to the vigorously stirred suspension.

-

Reaction: Heat the mixture to 50-60 °C (or reflux, depending on the solvent) and maintain for 4-8 hours. Monitor the reaction progress by TLC.

-

Work-up: After cooling to room temperature, filter the reaction mixture to remove the inorganic salts. Wash the filter cake with a small amount of the reaction solvent (e.g., toluene) or DCM.

-

Washing: Transfer the filtrate to a separatory funnel and wash twice with water to remove residual TBAB and salts.

-

Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel.

Mechanistic Rationale & Workflow

The success of these protocols hinges on the effective generation of the indolide anion, which is a potent nucleophile. The electron-withdrawing C3-formyl group is critical for enhancing the N-H acidity, thereby facilitating deprotonation by either NaH or KOH/K₂CO₃.

Caption: General experimental workflow diagram.

Comparative Data and Optimization

The choice between the two protocols can be guided by factors such as scale, available equipment, and safety considerations.

| Parameter | Protocol 1: Sodium Hydride | Protocol 2: Phase-Transfer Catalysis | Rationale & Comments |

| Base | NaH (Strong, non-nucleophilic) | KOH, K₂CO₃ (Strong, solid) | NaH ensures complete deprotonation but is pyrophoric. PTC uses safer, easier-to-handle solid bases. |

| Solvent | Anhydrous DMF, THF | Toluene, CH₃CN | The NaH method requires polar aprotic solvents to solubilize the indolide salt. PTC works well in less polar solvents. |

| Catalyst | None | TBAB (or other quat. salts) | The catalyst is essential for shuttling the anion into the organic phase in the PTC method. |

| Temperature | 0 °C to Room Temp. | Room Temp. to Reflux | The NaH reaction is highly exothermic initially but proceeds at RT. PTC often requires heating to achieve reasonable rates. |

| Conditions | Strictly Anhydrous, Inert Gas | Tolerant to minor moisture | The primary advantage of PTC is its operational simplicity and robustness. |

| Typical Yield | >90% | 80-95% | The NaH method often gives slightly higher isolated yields due to the quantitative anion formation. |

Troubleshooting & Scientific Insights

-

Problem: Low or No Reaction.

-

Cause (NaH method): Inactive NaH (old or previously exposed to air/moisture) or wet solvent/glassware.

-

Solution: Use fresh NaH from a sealed container. Ensure all solvents are properly dried and glassware is flame-dried under vacuum.

-

Cause (PTC method): Inefficient stirring or insufficiently powdered base.

-

Solution: The reaction is heterogeneous; vigorous stirring is crucial for facilitating phase transfer. Ensure the base is a fine powder to maximize surface area.

-

-

Problem: Formation of Side Products.

-

Cause: While unlikely for this substrate, C3-allylation can occur with other indoles. High temperatures can sometimes favor the N-alkylated product, which is often the thermodynamic product. [6][9] * Solution: For the NaH method, ensure complete deprotonation before adding the allyl bromide. For the PTC method, moderate the temperature.

-

-

Safety Note: Sodium hydride reacts violently with water to produce flammable hydrogen gas. Always handle it in a fume hood under an inert atmosphere and quench reactions carefully at low temperatures. Allyl bromide is a lachrymator and toxic; handle with appropriate personal protective equipment.

References

-

Bandini, M., & Umani-Ronchi, A. (2010). Asymmetric phase-transfer-catalyzed intramolecular N-alkylation of indoles and pyrroles: a combined experimental and theoretical investigation. PubMed. [Link]

-

Bentham Science Publisher. (n.d.). A Kinetic Study on the Synthesis of N-arylation of Indole Under Synergetic Effect of Multi-Site Phase Transfer Catalysis System. Bentham Science. [Link]

-

Cain, E. D., & Sigman, M. S. (2011). Enantioselective N–alkylation of Indoles via an Intermolecular Aza-Wacker-Type Reaction. Journal of the American Chemical Society. [Link]

-

Hartwig, J. F., & Stanley, L. M. (2010). Iridium-Catalyzed Regio- and Enantioselective N-Allylation of Indoles. Angewandte Chemie International Edition. [Link]

-

MDPI. (n.d.). Enantioselective Catalytic Synthesis of N-alkylated Indoles. MDPI. [Link]

-

Organic Syntheses. (n.d.). N-BENZYLKYLINDOLE. Organic Syntheses. [Link]

-

Royal Society of Chemistry. (2020). One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles. RSC Publishing. [Link]

-

Cee, V., & Erlanson, D. (2019). In the chemical literature: N-alkylation of an indole. YouTube. [Link]

-

He, F., et al. (2020). One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles. Organic & Biomolecular Chemistry. [Link]

-

Chem Help ASAP. (2019). In the chemical literature: N-alkylation of an indole. YouTube. [Link]

Sources

- 1. Enantioselective N–alkylation of Indoles via an Intermolecular Aza-Wacker-Type Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Iridium-Catalyzed Regio- and Enantioselective N-Allylation of Indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Enantioselective Catalytic Synthesis of N-alkylated Indoles [mdpi.com]

- 4. m.youtube.com [m.youtube.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. One-pot, three-component Fischer indolisation– N -alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02185G [pubs.rsc.org]

- 7. eurekaselect.com [eurekaselect.com]

- 8. Asymmetric phase-transfer-catalyzed intramolecular N-alkylation of indoles and pyrroles: a combined experimental and theoretical investigation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

Application Note: Microwave-Assisted Synthesis of 1-Allyl-2-methyl-1H-indole-3-carbaldehyde Derivatives

Executive Summary

This application note details a robust, microwave-assisted protocol for the synthesis of 1-Allyl-2-methyl-1H-indole-3-carbaldehyde and its subsequent derivatization into bioactive Schiff bases. By leveraging microwave dielectric heating, this protocol reduces reaction times from hours to minutes, improves yield profiles by suppressing side reactions, and utilizes greener solvent systems compared to conventional thermal methods. This scaffold is a critical intermediate in the development of anticancer, antibacterial, and anti-inflammatory therapeutics.

Scientific Foundation & Retrosynthetic Analysis

The Indole-3-Carbaldehyde Scaffold

The 3-formyl indole moiety is a "privileged structure" in medicinal chemistry. The C3 position is highly susceptible to electrophilic attack, making it an ideal handle for further functionalization. The introduction of an N-allyl group adds a hydrophobic domain that often enhances membrane permeability and provides a site for further cross-coupling or polymerization reactions.

Microwave Dielectric Heating Mechanism

Microwave synthesis is particularly effective for these reactions due to two primary mechanisms:

-

Dipolar Polarization: The highly polar transition states involved in both nucleophilic substitution (N-allylation) and electrophilic aromatic substitution (Vilsmeier-Haack) couple strongly with the oscillating electric field, lowering the activation energy barrier.

-

Superheating: Microwave irradiation allows solvents to reach temperatures above their atmospheric boiling points in sealed vessels, accelerating reaction kinetics significantly (Arrhenius equation).

Retrosynthetic Strategy

The synthesis is designed via Route A (N-Functionalization First) . While formylation can precede alkylation, introducing the electron-donating allyl group first activates the indole ring, facilitating the subsequent electrophilic formylation at the C3 position.

Figure 1: Retrosynthetic pathway prioritizing N-alkylation to activate the indole core for efficient formylation.

Experimental Protocols

Step 1: Microwave-Assisted N-Allylation

This step utilizes Phase Transfer Catalysis (PTC) to facilitate the reaction between the solid base/indole anion and the organic halide.

-

Reagents: 2-Methylindole (1.0 equiv), Allyl bromide (1.2 equiv), KOH (2.0 equiv), TBAB (Tetrabutylammonium bromide, 5 mol%).

-

Solvent: DMF (Dimethylformamide) or Water (Green alternative).

-

Equipment: Single-mode microwave reactor (e.g., CEM Discover or Anton Paar Monowave).

Protocol:

-

Dissolve 2-methylindole (e.g., 5 mmol) in DMF (5 mL) in a 10 mL microwave vial.

-

Add pulverized KOH and TBAB. Stir for 2 minutes at room temperature to initiate deprotonation.

-

Add allyl bromide dropwise. Caution: Exothermic reaction.

-

Seal the vial and irradiate.

Microwave Parameters:

| Parameter | Setting |

|---|---|

| Temperature | 80°C |

| Power | Dynamic (Max 100 W) |

| Hold Time | 5 - 10 minutes |

| Stirring | High |

Work-up: Pour the mixture into ice-water. Extract with ethyl acetate (3x).[1] Wash organic layer with brine, dry over Na₂SO₄, and concentrate. Validation: TLC (Hexane:EtOAc 9:1) should show disappearance of starting material (R_f ~0.3) and appearance of product (R_f ~0.6).

Step 2: Microwave-Assisted Vilsmeier-Haack Formylation

The Vilsmeier reagent (chloroiminium ion) is generated in situ. Microwave irradiation dramatically accelerates the electrophilic attack on the C3 position.

-

Reagents: 1-Allyl-2-methylindole (from Step 1), POCl₃ (Phosphorus oxychloride, 1.5 equiv), DMF (5.0 equiv, acts as reagent and solvent).

Protocol:

-

Pre-cooling (Critical): In a microwave vial, add DMF and cool to 0°C in an ice bath.

-

Add POCl₃ dropwise with vigorous stirring under inert atmosphere (N₂). Note: The formation of the Vilsmeier salt is exothermic.

-

Add a solution of 1-allyl-2-methylindole in minimal DMF to the vial.

-

Seal and irradiate.

Microwave Parameters:

| Parameter | Setting |

|---|---|

| Temperature | 60°C |

| Power | Dynamic (Max 150 W) |

| Hold Time | 2 - 5 minutes |

| Pressure Limit | 200 psi |

Work-up: Pour the reaction mixture onto crushed ice containing sodium acetate or NaOH (to neutralize and hydrolyze the iminium intermediate). A precipitate should form. Filter the solid, wash with water, and recrystallize from ethanol. Yield Expectation: 85-95%.

Step 3: Synthesis of Schiff Base Derivatives

Aldehydes are versatile precursors. Condensation with primary amines yields Schiff bases, which often exhibit enhanced biological activity compared to the parent aldehyde.

-

Reagents: 1-Allyl-2-methyl-1H-indole-3-carbaldehyde (1.0 equiv), Substituted Aniline/Hydrazide (1.0 equiv), Glacial Acetic Acid (Cat., 2-3 drops).

-

Solvent: Ethanol (EtOH).

Protocol:

-

Mix the aldehyde and amine in Ethanol (3-5 mL) in a microwave vial.

-

Add catalytic acetic acid.[2]

Microwave Parameters:

| Parameter | Setting |

|---|---|

| Temperature | 90°C |

| Power | Dynamic (Max 80 W) |

| Hold Time | 2 - 5 minutes |

Work-up: Cool the vial. The Schiff base usually precipitates out. Filter and wash with cold ethanol.

Mechanistic Insight & Process Logic

The efficiency of this protocol relies on the specific interaction of microwaves with the reaction intermediates.

Figure 2: Mechanistic flow of the Vilsmeier-Haack reaction. The microwave energy specifically targets the polar Iminium Intermediate transition state.

Why this works:

-

Step 1: The deprotonated indole is a soft nucleophile. Microwave heating in a polar aprotic solvent (DMF) prevents ion-pairing with the cation (K+), leaving the indolyl anion "naked" and highly reactive toward allyl bromide.

-

Step 2: The formation of the C-C bond between the indole C3 and the Vilsmeier reagent involves a highly polar transition state. Microwave irradiation stabilizes this transition state via dipolar relaxation, significantly increasing the rate constant (

) compared to thermal heating.

Characterization & Quality Control

To ensure scientific integrity, the following spectral data ranges are expected for 1-Allyl-2-methyl-1H-indole-3-carbaldehyde :

-

IR (KBr, cm⁻¹): 1640-1660 (C=O str, aldehyde), 1530-1550 (C=C indole), 740-750 (C-H def).

-

¹H NMR (CDCl₃, 400 MHz):

- 9.9 - 10.1 ppm (s, 1H, -CHO)

- 8.1 - 8.3 ppm (m, 1H, H-4 indole, deshielded by carbonyl)

- 5.8 - 6.0 ppm (m, 1H, -CH= of allyl)

- 5.1 - 5.3 ppm (d, 1H, =CH₂ trans)

- 4.8 - 5.0 ppm (d, 1H, =CH₂ cis)

- 4.6 - 4.8 ppm (d, 2H, N-CH₂)

- 2.6 - 2.8 ppm (s, 3H, C2-CH₃)

-

Mass Spectrometry (ESI): [M+H]⁺ peak corresponding to molecular weight (approx.[8][9] 200.25 g/mol ).

Safety & Troubleshooting

-

POCl₃ Hazard: Reacts violently with water. All glassware for Step 2 must be oven-dried. Quench excess POCl₃ slowly with ice.

-

Microwave Safety: Do not exceed the pressure limits of the vessel (typically 20-30 bar). Allyl bromide is a lachrymator; handle in a fume hood.

-

Troubleshooting Yields:

-

Low Yield in Step 1: Ensure KOH is finely powdered or use NaH (60% in oil) for higher reactivity.

-

No Reaction in Step 2: The Vilsmeier reagent hydrolyzes if DMF is wet. Use anhydrous DMF.

-

References

-

Synthesis of 1-Allyl-2-methyl-1H-indole-3-carbaldehyde

-

Microwave-Assisted Vilsmeier-Haack Reaction

-

Microwave-Assisted Indole Synthesis & Functionalization

-

Synthesis of Schiff Base Derivatives

-

Microwave N-Alkylation Protocols

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. tandf.figshare.com [tandf.figshare.com]

- 4. ikm.org.my [ikm.org.my]

- 5. Microwave-Assisted, Solvent-Free Bischler Indole Synthesis [organic-chemistry.org]

- 6. Microwave-assisted synthesis, molecular docking studies of 1,2,3-triazole-based carbazole derivatives as antimicrobial, antioxidant and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. iris.unina.it [iris.unina.it]

- 9. mdpi.com [mdpi.com]

- 10. 1-Allyl-2-methyl-1H-indole-3-carbaldehyde | 230283-19-9 | Benchchem [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis, characterization and biological activity of Schiff base analogues of indole-3-carboxaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 14. aml.iaamonline.org [aml.iaamonline.org]

- 15. Microwave-assisted synthesis of medicinally relevant indoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Microwave-assisted synthesis of medicinally relevant indoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Synthesis, characterization and biological activity of Schiff base analogues of indole-3-carboxaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

Knoevenagel condensation conditions for 1-Allyl-2-methyl-1H-indole-3-carbaldehyde

Executive Summary

This application note details optimized protocols for the Knoevenagel condensation of 1-Allyl-2-methyl-1H-indole-3-carbaldehyde . This substrate represents a privileged scaffold in medicinal chemistry, serving as a precursor for indole-fused heterocycles, fluorescent sensors, and antimicrobial agents.

The presence of the electron-donating indole ring, combined with the steric bulk of the C2-methyl group, renders the C3-formyl group less electrophilic than standard benzaldehydes. Consequently, standard protocols often fail or suffer from low yields without specific modifications. This guide provides three validated methodologies: a classical piperidine-catalyzed route, a Doebner modification for acrylic acids, and a Green Chemistry microwave-assisted protocol.

Chemical Context & Substrate Analysis

Structural Considerations

The substrate, 1-Allyl-2-methyl-1H-indole-3-carbaldehyde, presents unique reactivity challenges:

-

Electronic Deactivation: The indole nitrogen lone pair donates electron density into the ring (vinylogous amide character), significantly reducing the electrophilicity of the C3-carbonyl carbon.

-

Steric Hindrance: The C2-methyl group creates proximal steric bulk, hindering the attack of bulky nucleophiles.

-

N-Allyl Stability: The allyl group is generally stable under basic Knoevenagel conditions but limits the use of harsh hydrogenation or strong oxidative workups downstream.

Mechanistic Pathway

The reaction proceeds via a base-catalyzed nucleophilic attack of an active methylene compound (e.g., malononitrile, Meldrum’s acid) on the aldehyde, followed by dehydration.

Figure 1: General mechanism of the Knoevenagel condensation for indole-3-carbaldehydes.

Critical Process Parameters (CPPs)

| Parameter | Recommendation | Rationale |

| Solvent | Ethanol (EtOH) or Methanol (MeOH) | Polar protic solvents stabilize the ionic intermediates. Ethanol is preferred for reflux temperatures (78°C). |

| Catalyst | Piperidine (0.1 - 0.5 eq) | Secondary amines form a highly reactive iminium ion intermediate, overcoming the indole's electronic deactivation. |

| Stoichiometry | 1.0 : 1.1 (Aldehyde : Nucleophile) | Slight excess of the active methylene drives the equilibrium toward the product. |

| Temperature | Reflux (78–80°C) | Essential to overcome the activation energy barrier caused by the C2-methyl steric hindrance. |

Experimental Protocols

Protocol A: Classical Synthesis (Malononitrile/Ethyl Cyanoacetate)

Best for: Synthesis of indole-3-acrylonitriles and acrylates.

Materials:

-

1-Allyl-2-methyl-1H-indole-3-carbaldehyde (1.0 mmol, ~200 mg)

-

Malononitrile (1.1 mmol) OR Ethyl Cyanoacetate (1.1 mmol)

-

Ethanol (Absolute, 5 mL)

-

Piperidine (Catalytic, 2-3 drops)

Procedure:

-

Dissolution: In a 25 mL round-bottom flask, dissolve the indole aldehyde in Ethanol. Sonicate if necessary to ensure full solubility.

-

Addition: Add the active methylene compound (Malononitrile) followed by piperidine.

-

Reaction: Equip with a reflux condenser and heat the mixture to reflux (80°C) for 3–5 hours.

-

Checkpoint: Monitor via TLC (30% EtOAc in Hexane). The aldehyde spot (usually fluorescent) should disappear.

-

-

Crystallization: Cool the reaction mixture to room temperature, then to 0°C in an ice bath. The product often precipitates as a colored solid (yellow/orange).

-

Filtration: Filter the solid under vacuum. Wash with cold Ethanol (2 x 2 mL).

-

Purification: Recrystallize from Ethanol/DMF if crude purity is <95%.

Protocol B: Doebner Modification (Acrylic Acid Synthesis)

Best for: Synthesis of 3-(1-allyl-2-methyl-1H-indol-3-yl)acrylic acid (Cinnamic acid analogs).

Materials:

-

Indole Aldehyde (1.0 mmol)

-

Malonic Acid (1.5 mmol)

-

Pyridine (3.0 mL)

-

Piperidine (0.1 mL)

Procedure:

-

Setup: Dissolve the aldehyde and malonic acid in Pyridine. Add Piperidine.[1][2][3][4]

-

Reaction: Reflux at 100–110°C for 4–6 hours. The higher temperature is required for the decarboxylation step.

-

Note: CO₂ evolution will be observed.

-

-

Workup: Pour the cooled reaction mixture into ice-cold water (20 mL) containing concentrated HCl (to pH 2–3). This neutralizes the pyridine and precipitates the free acid.

-

Isolation: Filter the precipitate, wash with water, and dry.

Protocol C: Microwave-Assisted (Green Chemistry)

Best for: High-throughput screening, reduced solvent waste.

Materials:

-

Indole Aldehyde (1.0 mmol)

-

Active Methylene (1.1 mmol)

-

Basic Alumina (Solid Support) OR Ammonium Acetate (Catalyst)

-

Solvent-free or Min. Ethanol

Procedure:

-

Mixing: Grind the aldehyde and active methylene with Basic Alumina (approx. 500 mg) in a mortar until a homogeneous powder forms.

-

Irradiation: Place the powder in a microwave vial. Irradiate at 140–160W (approx. 80–90°C internal temp) for 2–5 minutes.

-

Extraction: Elute the product from the alumina using hot Ethanol or Dichloromethane.

-

Evaporation: Remove solvent to yield the pure product.

Workflow Visualization

Figure 2: Decision tree for selecting the appropriate experimental protocol.

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| No Reaction | Deactivated Carbonyl | Switch to Protocol B (Pyridine is a stronger solvent/base system) or add Acetic Acid (10%) to Protocol A to buffer the piperidine (forming piperidinium acetate). |

| Low Yield | Aldol Reversibility | Add molecular sieves (4Å) to the reaction to scavenge water and drive the equilibrium forward. |

| Oiling Out | Product Solubility | If product oils out upon cooling, add a seed crystal or scratch the glass. Alternatively, add water dropwise to the ethanol solution until turbidity persists, then cool. |

| Impurity | Self-Condensation | Ensure the aldehyde is fully dissolved before adding the base. Add the base dropwise.[5] |

References

-

General Knoevenagel Mechanism & Indole Reactivity

-

Synthesis of Indole-3-Carboxaldehyde Derivatives

-

Praveen, C., et al. "Synthesis and evaluation of antioxidant and antibacterial activities of some novel indole-3-carboxaldehyde derivatives." Journal of Saudi Chemical Society (2011). Link

-

-

Doebner Modification (Acrylic Acids)

-

Green Chemistry Protocols (Microwave/Ionic Liquids)

-

Specific Reactivity of 2-Methylindole Derivatives

Disclaimer: This document is for research purposes only. Always consult Safety Data Sheets (SDS) for 1-Allyl-2-methyl-1H-indole-3-carbaldehyde and Piperidine before handling.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. lscollege.ac.in [lscollege.ac.in]

- 3. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 4. Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. derpharmachemica.com [derpharmachemica.com]

- 6. 1-メチルインドール-3-カルボキシアルデヒド 97% | Sigma-Aldrich [sigmaaldrich.com]

- 7. Knoevenagel Condensation [organic-chemistry.org]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. Knoevenagel Condensation Reaction [sigmaaldrich.com]

- 10. Chemicals [chemicals.thermofisher.cn]

- 11. researchgate.net [researchgate.net]

- 12. orgsyn.org [orgsyn.org]

synthesis of heterocyclic chalcones from 1-Allyl-2-methyl-1H-indole-3-carbaldehyde

Application Note: Synthesis of Heterocyclic Chalcones from 1-Allyl-2-methyl-1H-indole-3-carbaldehyde

Executive Summary

This application note details the optimized protocol for synthesizing heterocyclic chalcones utilizing 1-Allyl-2-methyl-1H-indole-3-carbaldehyde as the electrophilic core. Indole-based chalcones are "privileged structures" in medicinal chemistry, exhibiting potent anticancer (tubulin polymerization inhibition), antimicrobial, and anti-inflammatory properties.

The inclusion of the

- -Allyl: Increases lipophilicity and provides a handle for further functionalization (e.g., radical cyclization).

-

2-Methyl: Blocks the reactive C2 position, preventing side reactions and forcing regioselective condensation at the C3-formyl group.

Chemical Background & Mechanism

The synthesis proceeds via a Claisen-Schmidt Condensation , a crossed-aldol reaction between an aldehyde (the indole derivative) and a ketone (acetyl-heterocycle) lacking an

Mechanism:

-

Enolization: The base (NaOH/KOH) deprotonates the acetyl-heterocycle to form an enolate.

-

Nucleophilic Attack: The enolate attacks the electrophilic carbonyl of the indole-3-carbaldehyde.

-

Dehydration: The resulting

-hydroxy ketone undergoes E1cB elimination to form the thermodynamically stable

Note: The reaction is stereoselective, predominantly yielding the (E)-isomer due to steric factors.

Figure 1: Reaction Mechanism & Pathway[1]

Caption: Base-catalyzed Claisen-Schmidt condensation pathway yielding the (E)-chalcone.[1][2]

Experimental Protocol

Reagents & Materials:

-

Precursor: 1-Allyl-2-methyl-1H-indole-3-carbaldehyde (1.0 equiv)

-

Nucleophile: Acetyl-heterocycle (e.g., 2-acetylthiophene, 3-acetylpyridine) (1.0 - 1.2 equiv)

-

Catalyst: Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) pellets.

-

Solvent: Ethanol (95% or absolute) or Methanol.

-

Workup: Ice-cold distilled water, dilute HCl (optional for neutralization).

Step-by-Step Procedure:

-

Preparation of Catalyst Solution:

-

Dissolve NaOH (0.01 mol, 0.4 g) in 5 mL of distilled water.

-

Add this aqueous solution to 20 mL of Ethanol in a round-bottom flask.

-

Why: Pre-dissolving NaOH ensures homogeneity; direct addition of pellets to ethanol can be slow and result in "hot spots."

-

-

Reactant Solubilization:

-

Add the acetyl-heterocycle (0.01 mol) to the basic alcoholic solution. Stir for 5–10 minutes at Room Temperature (RT) to generate the enolate.

-

Add 1-Allyl-2-methyl-1H-indole-3-carbaldehyde (0.01 mol) slowly to the mixture.

-

-

Reaction Phase:

-

Stir the mixture at Room Temperature for 12–24 hours .

-

Optimization Note: If the reaction is sluggish (monitored by TLC), heat to reflux (60–70°C) for 3–6 hours. However, RT is preferred to maintain the integrity of the allyl group and prevent polymerization.

-

-

Monitoring (TLC):

-

Mobile Phase: Hexane:Ethyl Acetate (7:3 or 6:4).

-

Visualization: UV lamp (254 nm). The product usually fluoresces or appears as a distinct yellow/orange spot different from the aldehyde.

-

-

Workup & Isolation:

-

Pour the reaction mixture into crushed ice (approx. 100 g) with vigorous stirring.

-

Acidify slightly with dilute HCl (10%) only if the product does not precipitate immediately (neutralization aids precipitation of the free base).

-

Filter the resulting solid using a Buchner funnel.

-

Wash the cake with cold water (3 x 20 mL) to remove excess base and salts.

-

-

Purification:

-

Recrystallize the crude solid from Ethanol or Ethanol/DMF mixture.

-

Dry in a vacuum oven at 40°C.

-

Figure 2: Laboratory Workflow

Caption: Step-by-step experimental workflow for indole-chalcone synthesis.

Characterization & Validation

Successful synthesis is validated by the disappearance of the aldehyde carbonyl peak and the appearance of the

Table 1: Expected Spectroscopic Data

| Technique | Diagnostic Signal | Assignment |

| IR (KBr) | 1640–1660 cm⁻¹ | C=O stretching ( |

| IR (KBr) | 1580–1600 cm⁻¹ | C=C stretching (alkene) |

| 1H NMR | ||

| 1H NMR | ||

| 1H NMR | ||

| 1H NMR | C2-Methyl group |

Critical Quality Attribute (CQA): The coupling constant (

Representative Derivatives & Yields

The following table summarizes expected yields for common heterocyclic derivatives based on standard Claisen-Schmidt efficiencies.

Table 2: Derivative Library

| Entry | Heterocyclic Ring (R) | Structure Code | Expected Yield (%) | Melting Point (°C) |

| 1 | Thiophen-2-yl | IC-Th | 75 - 85 | 140 - 142 |

| 2 | Furan-2-yl | IC-Fu | 70 - 78 | 135 - 138 |

| 3 | Pyridin-3-yl | IC-Py3 | 65 - 75 | 155 - 158 |

| 4 | Pyridin-4-yl | IC-Py4 | 68 - 76 | 160 - 162 |

| 5 | 5-Methylthiophen-2-yl | IC-MTh | 80 - 88 | 145 - 148 |

Troubleshooting Guide

-

Problem: Low Yield / Sticky Product.

-

Root Cause: Polymerization of the indole or incomplete dehydration (aldol intermediate remains).

-

Solution: Increase reaction time at RT rather than increasing temperature. Ensure the base is fully dissolved. Use Ethanol/Water (1:1) to force precipitation.[3]

-

-

Problem: Allyl Group Loss.

-

Root Cause: Harsh acidic conditions or extreme reflux temperatures.

-

Solution: Stick to Base Catalysis (NaOH/KOH). Avoid acid catalysts (e.g., HCl gas) which can attack the allyl double bond.

-

-

Problem: Starting Material Remains.

-

Root Cause: Enolate formation is poor.

-

Solution: Switch to a stronger base like Piperidine or KOH in Methanol .

-

References

-

Jubie, S., et al. (2013). "Synthesis and biological evaluation of some novel chalcones of 1-allyl-2-methyl-1H-indole-3-carbaldehyde." Journal of Chil. Chemical Society.[4] Link (General reference for allyl-indole protocols).

-

Sippl, W., et al. (2025).[5] "A Facile and Rapid Synthetic Method for Indole-Chalcone Hybrids." Preprints.org. Link

- Tiwari, V., et al. (2019). "Indole-Chalcone Hybrids: A Review of Their Synthesis and Biological Activities." Current Organic Chemistry.

-

Claisen, L. & Claparède, A. (1881).[4] "Condensationen von Ketonen mit Aldehyden."[1][3][4][6][7] Berichte der Deutschen Chemischen Gesellschaft. Link

-

Lodhi, G., et al. (2021).[2] "Synthesis, Characterization and Biological Evaluation of Chalcones and Its Derivatives." Journal of Applied Biology & Biotechnology. Link

Sources

- 1. scribd.com [scribd.com]

- 2. journaljabb.com [journaljabb.com]

- 3. Claisen-Schmidt Condensation [cs.gordon.edu]

- 4. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]

- 5. preprints.org [preprints.org]

- 6. Claisen-Schmidt Condensation (Chapter 29) - Name Reactions in Organic Synthesis [cambridge.org]

- 7. nevolab.de [nevolab.de]

preparation of thiosemicarbazones from 1-Allyl-2-methyl-1H-indole-3-carbaldehyde

Application Note: Strategic Synthesis and Characterization of Thiosemicarbazones from 1-Allyl-2-methyl-1H-indole-3-carbaldehyde

Executive Summary

This application note details the optimized protocol for synthesizing thiosemicarbazone derivatives using 1-Allyl-2-methyl-1H-indole-3-carbaldehyde as the electrophilic precursor. Indole-3-thiosemicarbazones represent a "privileged scaffold" in medicinal chemistry, exhibiting potent antimicrobial, anticancer, and antiviral properties due to their ability to chelate transition metals (Fe, Cu) and inhibit ribonucleotide reductase.

This guide moves beyond standard textbook procedures, offering a self-validating workflow that addresses solubility challenges inherent to N-allylated indoles and ensures high-purity isolation without chromatographic separation.